molecular formula C14H12BrN3O3 B5763157 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide CAS No. 416871-72-2

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide

货号 B5763157
CAS 编号: 416871-72-2
分子量: 350.17 g/mol
InChI 键: MTUCBVLCDDFRMQ-CAOOACKPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide, also known as FFA4 agonist, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4). FFA4 is a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. FFA4 has been shown to play a role in glucose homeostasis, inflammation, and lipid metabolism.

作用机制

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist activates 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which is coupled to Gαq/11 and Gαi/o proteins. Activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor leads to the activation of intracellular signaling pathways including phospholipase C, protein kinase C, and mitogen-activated protein kinase. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to promote insulin secretion, reduce inflammation, and improve lipid metabolism through activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor.
Biochemical and Physiological Effects
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to have various biochemical and physiological effects. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis.

实验室实验的优点和局限性

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has several advantages for lab experiments. It is a potent and selective agonist for 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which allows for specific activation of the receptor. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist also has good solubility in aqueous solutions, which allows for easy administration in animal models. However, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has not been extensively studied in human clinical trials.

未来方向

There are several future directions for research on 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist. One direction is to investigate the potential therapeutic effects of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in human clinical trials. Another direction is to investigate the role of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in regulating immune cell function and inflammation. Additionally, future research could investigate the potential of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist as a therapeutic target for cancer and other diseases.

合成方法

The synthesis of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist involves the reaction of 3-bromo-N-(2-hydroxyethyl)benzamide with 2-furylhydrazine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide. The synthesis method has been optimized to achieve high yield and purity of the product.

科学研究应用

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been used in various scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation and improve lipid metabolism in animal models of obesity. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been investigated as a potential therapeutic target for inflammatory bowel disease, asthma, and cancer.

属性

IUPAC Name

3-bromo-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-11-4-1-3-10(7-11)14(20)16-9-13(19)18-17-8-12-5-2-6-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUCBVLCDDFRMQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide

CAS RN

416871-72-2
Record name 3-BROMO-N-(2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。